Product packaging for Octakis(triethylamine) Sucrose octasulfate(Cat. No.:)

Octakis(triethylamine) Sucrose octasulfate

Cat. No.: B15205096
M. Wt: 1792.3 g/mol
InChI Key: SCDSEPZWZCMCEW-QRDGSJRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Definitive Chemical Identity in Advanced Research Contexts

In the precise language of chemical research, Octakis(triethylamine) sucrose (B13894) octasulfate is identified by a consistent nomenclature and a unique set of chemical descriptors that ensure its unambiguous identification. The compound is systematically named N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate (B86663). nih.gov This formal IUPAC name precisely describes the stereochemistry and the location of the eight sulfate groups attached to the sucrose molecule, as well as the triethylamine (B128534) counter-ions.

For practical identification in databases and procurement, the compound is associated with the Chemical Abstracts Service (CAS) number 1872209-29-4 . nih.gov It is also known by several synonyms, including Sucrosefate Octatriethylamine Salt and Sucrose Octasulfate TEA Salt. The molecular formula is cited as C12H22O35S8·8C6H15N or C60H142N8O35S8, highlighting the composition of the sucrose octasulfate anion and the eight triethylamine cations. nih.gov

Interactive Data Table: Chemical Identity of Octakis(triethylamine) Sucrose Octasulfate

IdentifierValue
IUPAC Name N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate nih.gov
CAS Number 1872209-29-4 nih.gov
Molecular Formula C60H142N8O35S8 nih.gov
Molecular Weight 1792.3 g/mol nih.gov
Synonyms Sucrosefate Octatriethylamine Salt, Sucrose Octasulfate TEA Salt, TEA-SOS

Evolution of Poly-sulfated Carbohydrates in Pharmaceutical and Material Sciences

Poly-sulfated carbohydrates, both natural and synthetic, have a rich history in pharmaceutical and material sciences due to their diverse biological activities and versatile physicochemical properties. bu.eduresearchgate.net Naturally occurring sulfated polysaccharides like heparin, chondroitin (B13769445) sulfate, and carrageenan play crucial roles in physiological and pathophysiological processes, including blood coagulation, inflammation, and viral transmission. bu.eduresearchgate.net Their biological functions are largely determined by the carbohydrate backbone, molecular weight, and, critically, the degree and position of sulfation which dictates their negative charge density. bu.edu

The therapeutic potential of these natural polymers spurred the development of synthetic and semi-synthetic sulfated polysaccharides. The goal of this synthetic effort has been to create molecules with more defined structures and tailored biological activities, while overcoming the limitations of natural sources, such as heterogeneity and potential contamination. rsc.org The sulfation of simple sugars, like sucrose, represents a key advancement in this field. By chemically modifying a readily available and biocompatible disaccharide, researchers can generate compounds with a high density of sulfate groups, mimicking some of the properties of larger, more complex polysaccharides. nih.gov

In material science, sulfated polysaccharides are utilized for creating biocompatible coatings, hydrogels for drug delivery, and scaffolds for tissue engineering. rsc.orgnih.gov The introduction of sulfate groups enhances water retention, modulates interactions with proteins and cells, and can improve the mechanical and thermal stability of polysaccharide-based materials. rsc.org The evolution from large, heterogeneous natural polymers to well-defined, synthetic molecules like this compound reflects a broader trend in the field towards precision and control at the molecular level to achieve specific functional outcomes.

Significance of this compound in Addressing Contemporary Research Challenges

The specific compound, this compound, has gained prominence in addressing specific challenges in modern biomedical research, particularly in the realm of advanced drug delivery systems. Its highly anionic nature makes it an effective trapping agent for certain cationic drugs within liposomal formulations. This is particularly significant for improving the therapeutic index of potent anticancer drugs. For instance, it is utilized in the development of liposomes loaded with camptothecin (B557342) derivatives, where it helps to concentrate and stabilize the drug within the vesicle, leading to controlled release and potentially reduced systemic toxicity.

The choice of triethylamine as the counter-ion is also noteworthy. In the preparation of liposomal drug formulations, the triethylammonium (B8662869) salt of sucrose octasulfate (TEA-SOS) can be used to establish a transmembrane pH gradient, which is a crucial driving force for the active loading of certain drugs into liposomes. This approach allows for high drug encapsulation efficiencies and stable formulations.

Furthermore, the broader class of sucrose octasulfate salts has been investigated for its cytoprotective properties and its ability to interact with and stabilize growth factors, suggesting potential applications in regenerative medicine and wound healing. nih.govnih.gov While research on the triethylamine salt is more nascent in these areas, its well-defined chemical nature and role in established formulation processes make it a valuable tool for researchers seeking to design sophisticated and effective therapeutic systems.

Overview of Research Directions and Open Questions Pertaining to the Compound

The current body of research on this compound opens up several avenues for future investigation. A primary research direction lies in the further optimization and expansion of its application in liposomal drug delivery. Key questions include how the specific properties of TEA-SOS influence the stability, release kinetics, and in vivo behavior of different encapsulated drugs beyond the currently studied examples.

Another area of interest is the exploration of its potential as a bioactive molecule in its own right or as a component of biomaterials. Open questions in this domain include:

Could the high negative charge density of TEA-SOS be harnessed to modulate cellular adhesion, proliferation, or differentiation in tissue engineering applications?

Does this compound exhibit direct therapeutic effects, such as anti-inflammatory or anticoagulant activities, similar to other sulfated carbohydrates?

How does the triethylamine counter-ion influence the biological activity and biocompatibility of the sucrose octasulfate anion compared to other salts (e.g., sodium, potassium, or aluminum salts)?

Furthermore, a deeper understanding of the structure-activity relationships of this compound is needed. Research could focus on synthesizing derivatives with varying degrees of sulfation or different counter-ions to fine-tune its properties for specific applications. The development of more efficient and scalable synthesis methods for high-purity this compound is also a relevant area for future work to support its broader application in preclinical and potentially clinical research. googleapis.com The investigation of its interactions with biological macromolecules, beyond its role as a trapping agent, could also unveil new therapeutic possibilities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H142N8O35S8 B15205096 Octakis(triethylamine) Sucrose octasulfate

Properties

Molecular Formula

C60H142N8O35S8

Molecular Weight

1792.3 g/mol

IUPAC Name

N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C12H22O35S8.8C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;8*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1

InChI Key

SCDSEPZWZCMCEW-QRDGSJRXSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Derivatization of Octakis Triethylamine Sucrose Octasulfate

Advanced Processes for Controlled Synthesis of Octakis(triethylamine) Sucrose (B13894) Octasulfate

The creation of TASOS is a multi-step process centered on the exhaustive sulfation of sucrose. Precise control over reaction parameters is essential to ensure the complete substitution of all eight hydroxyl groups, leading to the desired octasulfated product.

Optimization of Sulfation Reaction Conditions and Reagent Systems

The core of the synthesis is the sulfation of sucrose, a reaction that requires careful optimization to maximize yield and purity. An effective and commonly employed method utilizes a sulfur trioxide complex, specifically the triethylamine-sulfur trioxide complex. scholaris.caacs.org This reagent system offers mild reaction conditions compared to harsher alternatives. acs.org

The process typically involves dissolving sucrose in a suitable solvent, followed by the addition of the sulfating agent. acs.orggoogle.com Research and patent literature demonstrate that reaction outcomes are highly sensitive to both temperature and duration. Different protocols have been developed, optimizing these parameters to balance reaction completeness with the prevention of unwanted side reactions or degradation. For instance, various embodiments of the synthesis have explored reaction temperatures ranging from 40°C to 80°C, with corresponding reaction times from two to five hours. acs.orggoogle.com The selection of a specific temperature-time profile is a critical optimization step to achieve high conversion to the octasulfated form.

The following table outlines parameters from different synthetic embodiments, illustrating the optimization of reaction conditions.

EmbodimentReactant 1Reactant 2TemperatureDurationYield
1 5g Sucrose in 150ml Triethylamine (B128534)25.6g Triethylamine-sulfur trioxide40-50°C5 hours91%
2 5g Sucrose in 150ml Triethylamine25.6g Triethylamine-sulfur trioxide75-80°C2 hours85%
3 5g Sucrose in 150ml Triethylamine25.6g Triethylamine-sulfur trioxide60-65°C3 hoursNot Specified

This table is generated based on data from patent literature describing the synthesis of sucrose octasulfate salts. acs.orggoogle.com

Strategic Use of Triethylamine in Reaction and Isolation

Triethylamine plays a multifaceted and strategic role throughout the synthesis and purification of TASOS. Its functions extend beyond that of a simple solvent or base.

Reaction Solvent: The synthesis is often conducted with triethylamine as the primary solvent, in which sucrose is initially dissolved. acs.orggoogle.com

Component of Sulfating Agent: It forms a stable, manageable complex with sulfur trioxide (SO₃), a highly reactive sulfating agent. The triethylamine-sulfur trioxide complex is less aggressive than free SO₃, allowing for more controlled sulfation. acs.orggoogle.com

Acid Scavenger and Salt Formation: During the sulfation reaction, protons are generated. Triethylamine acts as a base to neutralize the acidic byproducts, maintaining a favorable reaction environment. Crucially, it forms the triethylammonium (B8662869) counter-ion for each of the eight sulfate (B86663) groups attached to the sucrose backbone, resulting in the final Octakis(triethylamine) Sucrose octasulfate salt.

pH Control During Isolation: In subsequent workup and purification steps, triethylamine is often added to maintain a basic pH, typically 8-9 or higher. acs.orggoogle.comdss.go.th This ensures the stability of the TASOS salt and prevents the formation of the acidic form of sucrose octasulfate. dss.go.th

Novel Purification Techniques for High-Purity this compound Powder

Achieving high purity is paramount, and several techniques have been developed to isolate TASOS from unreacted starting materials, partially sulfated species, and other impurities. The choice of purification strategy can influence the final physical form of the product (crystalline vs. amorphous).

One established method involves recrystallization . After the initial reaction, the crude product is filtered and then repeatedly dissolved in purified water at a slightly elevated temperature (e.g., 30-35°C), followed by cooling to precipitate the purified salt. acs.orggoogle.com This process is repeated until a white product of desired purity is obtained, which is then dried under vacuum. acs.org

A more advanced technique focuses on producing a high-purity amorphous powder via precipitation. dss.go.th This process involves a solvent exchange step, where an aqueous TASOS solution is repeatedly treated with a polar organic solvent like acetonitrile (B52724) (containing a small percentage of triethylamine) and concentrated. dss.go.th This effectively removes water. Following the solvent exchange, an antisolvent is added to precipitate the final product. This method is noteworthy because purification via precipitation of an amorphous compound is not common, yet it has been shown to surprisingly yield TASOS powder of pharmaceutical-grade purity (at least 96%). dss.go.thassemblingsugars.fr

Role of Antisolvents in Crystalline/Amorphous Product Formation

Antisolvents are critical in the final precipitation and isolation stages, and their selection plays a key role in determining the morphology of the product. An antisolvent is a liquid in which the product is insoluble, and its addition to a solution of the product induces precipitation.

In the synthesis of high-purity amorphous TASOS powder, antisolvents such as 2-methyltetrahydrofuran (B130290) and/or tetrahydrofuran are employed. dss.go.thassemblingsugars.fr The TASOS solution, typically in a solvent like acetonitrile, is combined with the antisolvent (containing triethylamine to maintain pH), and the mixture is stirred until a white, amorphous powder is formed. dss.go.th The ability to reliably produce a high-purity amorphous solid via this antisolvent precipitation method represents a significant process innovation. dss.go.th

In contrast, the use of other antisolvents in carbohydrate chemistry, such as adding ethanol to aqueous sucrose solutions, is often aimed at inducing crystallization. google.comresearchgate.netjneurosci.org The interplay between the solvent system, the antisolvent, and the process conditions (e.g., temperature, rate of addition) ultimately dictates whether the molecules organize into a crystalline lattice or precipitate as a disordered, amorphous solid.

Tailored Chemical Modifications and Functionalization Strategies

While the primary focus is often on the synthesis of the fully substituted sucrose octasulfate, the potential exists for tailored chemical modifications to create derivatives with altered properties. These strategies often revolve around controlling the degree of sulfation.

Exploration of Differential Sulfation Patterns

Differential sulfation involves the selective sulfation of a subset of the eight available hydroxyl groups on the sucrose molecule, leading to products such as sucrose heptasulfate, hexasulfate, or other partially sulfated species. Such modifications can fine-tune the molecule's charge density and steric properties. Achieving this regioselectivity presents a significant synthetic challenge due to the similar reactivity of the multiple hydroxyl groups. scholaris.ca

Several strategies have been explored for the site-selective functionalization of carbohydrates, which can be applied to sucrose:

Use of Protecting Groups: One of the most direct methods is to selectively protect some hydroxyl groups before the sulfation reaction. For instance, a patented method for synthesizing sucrose heptasulfate begins with a 2-O-sucrose fatty acid ester. google.com In this precursor, one hydroxyl group is blocked by an ester linkage. The remaining seven hydroxyls are then sulfated using a triethylamine-sulfur trioxide complex. A subsequent hydrolysis step removes the fatty acid ester group, yielding the 2-O-sucrose heptasulfate product. google.com

Stoichiometric Control: Simply limiting the amount of the sulfating agent can lead to mixtures of partially sulfated products. For example, reacting sucrose with a reduced molar equivalent of a pyridine-sulfur trioxide complex has been used to synthesize a mixture of potassium sucrose penta- and hexasulfates. googleapis.com

Regioselective Methods: More advanced techniques aim for selectivity without traditional protecting groups. One approach involves reacting sucrose with dibutyltin oxide to form a dibutylstannanediyl acetal intermediate. This complex can then be treated with a sulfur trioxide-triethylamine complex, which may preferentially sulfate certain positions. google.com Another method involves the reaction of sucrose with reagents like sulfuryl chloride at very low temperatures, which can lead to the formation of cyclic sulfates and partially chlorinated derivatives, demonstrating that different reagents can target specific hydroxyl groups. google.com

These approaches highlight that while the synthesis of this compound is designed for complete sulfation, established principles of carbohydrate chemistry provide pathways to create a diverse range of partially sulfated sucrose derivatives.

Conjugation Chemistry for Specific Bioactive Molecules

The chemical derivatization of this compound for the conjugation of specific bioactive molecules has been prominently explored in the context of advanced drug delivery systems, particularly in the formation of liposomal formulations. The primary strategy does not involve the creation of direct covalent bonds between the sucrose octasulfate and the bioactive molecule. Instead, it leverages the highly anionic nature of sucrose octasulfate to act as a trapping agent within liposomes, effectively encapsulating and stabilizing cationic drug molecules through ionic interactions.

This sophisticated method of non-covalent conjugation is exemplified by its application in the formulation of nanoliposomal irinotecan (B1672180), a topoisomerase I inhibitor used in cancer therapy. aacrjournals.org In this system, a transmembrane gradient of triethylammonium (TEA) is established, with a high concentration of this compound encapsulated within the aqueous core of the liposome (B1194612). aacrjournals.org The neutral, lipophilic form of irinotecan can passively diffuse across the liposomal lipid bilayer into the interior. Once inside, the irinotecan molecule becomes protonated and forms a stable, insoluble salt complex with the sucrose octasulfate. aacrjournals.org This intra-liposomal precipitation effectively "traps" the drug, preventing its leakage back into the systemic circulation and leading to a highly stable formulation with a high drug-to-lipid ratio. aacrjournals.org

This technique has also been successfully applied to the co-encapsulation of multiple therapeutic agents. For instance, a nanoliposomal formulation was developed for the co-delivery of irinotecan and doxorubicin using the triethylammonium sucrose octasulfate gradient loading method. nih.govresearchgate.net This approach allows for the maintenance of a synergistic ratio of the two drugs within a single nanocarrier, enhancing their combined therapeutic effect. nih.govresearchgate.net

The table below summarizes the key components and mechanism of this non-covalent conjugation strategy in liposomal drug delivery.

Table 1: Components and Mechanism of Liposomal Drug Trapping with this compound

Component/StepRole/Description
Liposome A spherical vesicle composed of a phospholipid bilayer, encapsulating an aqueous core.
This compound The trapping agent, encapsulated at high concentration within the liposome's aqueous core.
Triethylammonium (TEA) Gradient A concentration gradient of TEA across the liposomal membrane, which drives drug loading.
Bioactive Molecule (e.g., Irinotecan) A weakly basic, amphipathic drug that can cross the lipid bilayer in its neutral form.
Mechanism of Trapping 1. The neutral drug diffuses into the liposome. 2. Inside, the drug is protonated. 3. The protonated drug forms an insoluble salt complex with sucrose octasulfate. 4. The drug is precipitated and trapped within the liposome.

This method of utilizing this compound as an intra-liposomal stabilizing agent represents a significant advancement in drug delivery, enabling the formulation of more stable and effective cancer therapies. aacrjournals.orgjustia.comgoogle.com

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of sucrose octasulfate is a critical area of research for elucidating the structure-activity relationships (SAR) that govern its biological functions. By systematically modifying the structure of the parent molecule, researchers can identify the key chemical features responsible for its interactions with biological targets. A notable example of this approach is the synthesis of selectively desulfated sucrose octasulfate analogs to probe their role in mediating the signaling of Fibroblast Growth Factors (FGFs). researchgate.net

FGFs play a crucial role in a variety of cellular processes, and their activity is modulated by interactions with heparan sulfate proteoglycans. Sucrose octasulfate is known to mimic the effects of heparin and heparan sulfate in potentiating FGF signaling, which involves the dimerization of FGF receptors (FGFRs). researchgate.net To understand the specific structural requirements of sucrose octasulfate in this process, two desulfated analogs were synthesized and their biological activity was evaluated. researchgate.net

The synthesized analogs were:

2-hydroxysucrose heptasulfate: This analog lacks a sulfate group at the 2-position of the glucose ring.

4,6-dihydroxysucrose hexasulfate: This analog is missing sulfate groups at the 4- and 6-positions of the glucose ring.

The synthesis of these analogs involves multi-step chemical processes that require the use of protecting groups to selectively sulfate the hydroxyl groups of the sucrose backbone.

The biological activity of these analogs was assessed by examining their ability to induce the dimerization of a complex formed by FGF2 and the extracellular domain of its receptor, FGFR1. researchgate.net The results of these studies provided valuable insights into the SAR of sucrose octasulfate in FGF signaling.

Table 2: Biological Activity of Desulfated Sucrose Octasulfate Analogs

AnalogModificationEffect on FGF2-FGFR1 Dimerization
Sucrose Octasulfate (SOS) Fully sulfatedInduces strong dimerization
2-hydroxysucrose heptasulfate Lacks sulfate at the 2-positionWeakly induces dimerization
4,6-dihydroxysucrose hexasulfate Lacks sulfates at the 4- and 6-positionsIncapable of inducing dimerization

The findings from these SAR studies demonstrated that the sulfate groups at the 4- and 6-positions of the glucose moiety of sucrose octasulfate are crucial for its ability to promote the dimerization of the FGF2-FGFR1 complex. researchgate.net The 2-position sulfate group appears to play a less critical but still contributory role. researchgate.net This research highlights the power of synthesizing and evaluating analogs to dissect the molecular basis of the biological activities of complex carbohydrates like sucrose octasulfate.

Advanced Analytical and Structural Characterization of Octakis Triethylamine Sucrose Octasulfate and Its Complexes

Chromatographic Techniques for Comprehensive Purity and Compositional Analysis

Chromatographic methods are indispensable for separating Octakis(triethylamine) Sucrose (B13894) octasulfate from impurities and for analyzing its composition. Given the molecule's high polarity and ionic nature, specialized chromatographic approaches are required. sielc.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of sucrose octasulfate salts. Due to the molecule's lack of a strong UV chromophore, detection methods such as Refractive Index (RI) or Evaporative Light Scattering (ELSD) are often employed. glsciences.comlgcstandards.com The development of robust HPLC methods involves careful selection of the stationary and mobile phases to achieve effective separation from potential impurities, such as incompletely sulfated sucrose molecules or residual starting materials. googleapis.comsielc.com

For instance, a method for analyzing Potassium Sucrose Octasulfate, a related salt, utilizes an Inertsil NH2 column with a mobile phase consisting of a buffered ammonium (B1175870) sulfate (B86663) solution, with detection by RI. glsciences.com Another approach for analyzing sucrose octasulfate involves ion-pair reversed-phase UPLC, which demonstrates high specificity and sensitivity. researchgate.net Purity analysis by HPLC has shown results greater than 98%. lgcstandards.comgoogleapis.com

Below is a table summarizing various HPLC methods used for the analysis of sucrose octasulfate and related compounds.

ParameterMethod 1Method 2Method 3
Analyte Potassium Sucrose OctasulfateSucrose Octasulfate EsterSucrose Octasulfate Octatriethylamine Salt
Column Inertsil NH2 (5µm, 300 x 3.9 mm) glsciences.comOctadecylsilanized silica (B1680970) gel (10µm, 30 x 3.9 cm) nihs.go.jpNot Specified
Mobile Phase Ammonium sulfate solution in water, pH adjusted to 3.5 with phosphoric acid glsciences.com0.005 mol/L tetrabutylammonium (B224687) hydroxide (B78521) and acetonitrile (B52724) (3:1) nihs.go.jpNot Specified
Flow Rate 1.0 mL/min glsciences.comAdjusted so retention time is 6-11 min nihs.go.jpNot Specified
Temperature 30°C glsciences.com35°C nihs.go.jpNot Specified
Detection Refractive Index (RI) glsciences.comNot SpecifiedEvaporative Light Scattering (ELSD) lgcstandards.com
Purity Result Not specified for purityNot specified for purity98.97% lgcstandards.com

Ion-exchange chromatography (IEC) is a powerful technique for characterizing highly charged molecules like sucrose octasulfate. nih.gov The eight sulfate groups give the molecule a strong negative charge, making it ideally suited for analysis by anion-exchange chromatography. sielc.comnih.gov

This method can effectively separate sucrose octasulfate from species with a lower degree of sulfation (e.g., sucrose heptasulfate or hexasulfate), providing a detailed profile of the product's charge heterogeneity. sielc.com The separation is based on the differential interaction of the sulfated molecules with the positively charged stationary phase. samyangtrilite.co.kr Furthermore, IEC can be adapted to analyze the triethylamine (B128534) counterions. By using a cation-exchange column, the positively charged triethylammonium (B8662869) ions can be separated and quantified, confirming the correct stoichiometry of the salt. samyangtrilite.co.kr This is crucial for verifying the identity and purity of the final compound.

Spectroscopic Methods for Molecular Structure and Conformation Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in Octakis(triethylamine) Sucrose octasulfate.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of sucrose octasulfate salts. nih.gov Complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential to confirm the integrity of the sucrose backbone and to verify the position of the sulfate groups. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all of the ¹H and ¹³C resonances of the sucrose moiety. nih.gov These assignments provide unequivocal proof of the glycosidic linkage between the glucose and fructose (B13574) units and their respective stereochemistries. Crucially, the chemical shifts of the carbon atoms bearing the sulfate groups are significantly different from those in unsubstituted sucrose, and the complete assignment allows for confirmation that sulfation has occurred at all eight available hydroxyl positions. nih.gov Certificates of analysis for sucrose octasulfate salts confirm that NMR data conform to the expected structure. lgcstandards.com

TechniquePurposeFindingsReference
2D NMR Complete assignment of ¹H and ¹³C resonancesAllowed for unambiguous proof of complete sulfation of the sugar moiety. nih.gov
Deuterium-induced differential-isotope-shift NMR Characterization of impuritiesProved to be a useful tool for detecting and characterizing carbon-containing impurities and hydrolysis products. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of this compound with high precision, providing primary confirmation of its elemental composition. nih.gov The calculated molecular weight for the compound is 1792.3 g/mol . nih.gov

The analysis of such a highly polar, non-volatile, and thermally labile molecule presents challenges. researchgate.net Soft ionization techniques like Electrospray Ionization (ESI) are required. researchgate.net Often, the molecule is detected in the negative ion mode, observing the multiply charged sucrose octasulfate anion. High-resolution mass spectrometry provides the exact mass, which can be compared to the theoretical value to confirm the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) induces fragmentation of the precursor ion, and the resulting fragmentation pattern provides further structural information, helping to confirm the identity of the sucrose core and the presence of the sulfate groups. researchgate.net

PropertyValueSource
Molecular Formula C₆₀H₁₄₂N₈O₃₅S₈ nih.gov
Molecular Weight 1792.3 g/mol nih.gov
Exact Mass 1790.7343276 Da nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. avantesusa.com For this compound, these methods are key to confirming the presence of the sulfate groups and the triethylamine counterions, as well as the sucrose backbone.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds. It is particularly sensitive to polar bonds. avantesusa.com The IR spectrum of sucrose octasulfate would be expected to show strong characteristic absorption bands for:

S=O stretching: Strong bands typically appear in the 1210-1260 cm⁻¹ region.

S-O stretching: These bands are usually found in the 1030-1060 cm⁻¹ region.

C-O stretching: Associated with the sucrose backbone, appearing in the 1000-1200 cm⁻¹ range.

N-H stretching: From the protonated triethylamine, appearing as a broad band in the 2200-3000 cm⁻¹ region.

C-N stretching: From the triethylamine, typically in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. avantesusa.comavantes.com It provides complementary information to IR spectroscopy. researchgate.net The Raman spectrum would also show characteristic peaks for the S=O and S-O vibrations of the sulfate groups, as well as vibrations corresponding to the C-C and C-O framework of the sucrose molecule. researchgate.net The combination of both techniques provides a comprehensive vibrational fingerprint of the compound, confirming the presence of all key functional moieties and providing insights into intermolecular interactions, such as hydrogen bonding involving the triethylamine counterion.

Three-Dimensional Structural Determination of this compound Complexes

The precise spatial arrangement of atoms within a molecular complex is fundamental to understanding its function. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy are pivotal in revealing the intricate details of how this compound interacts with its binding partners.

X-ray crystallography stands as a powerful tool for determining the atomic-resolution three-dimensional structure of protein-ligand complexes. researchgate.net This technique relies on the ability to crystallize the complex of interest and then analyze the diffraction pattern produced when the crystal is exposed to an X-ray beam. The resulting electron density map allows for the precise modeling of the protein and the bound ligand, revealing specific intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

While a crystal structure specifically for a protein in complex with this compound is not publicly available, the crystal structure of bovine pancreatic trypsin inhibitor (aprotinin) in complex with sucrose octasulfate (SOS) provides significant insights into the potential binding modes. nih.gov In this study, it was observed that five aprotinin (B3435010) molecules interact with a single molecule of sucrose octasulfate. This interaction is primarily stabilized by electrostatic forces between the positively charged residues on the surface of aprotinin and the negatively charged sulfate groups of SOS. nih.gov

Table 1: Crystallographic Data for Aprotinin in Complex with Sucrose Octasulfate (SOS)

ParameterValue
PDB ID3E7B
Resolution (Å)2.60
R-value0.224
R-free0.287
Space GroupP 1 21 1
Unit Cell Dimensions (Å)a=54.8, b=62.2, c=76.8
Stoichiometry5 Aprotinin molecules per 1 Sucrose Octasulfate molecule
Interacting Residues (Aprotinin)Lys15, Arg17, Arg39, Arg42

Data sourced from the Protein Data Bank (PDB ID: 3E7B).

The detailed structural information gleaned from such studies is invaluable for understanding the specificity of these interactions and can guide the rational design of molecules with tailored binding properties.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes in a near-native state. vai.orgamericanpeptidesociety.org This method involves flash-freezing a solution of the sample in vitreous ice and then imaging the individual particles with an electron microscope. americanpeptidesociety.org Computational reconstruction of thousands of two-dimensional images then yields a three-dimensional density map of the complex.

Cryo-EM is particularly well-suited for studying large, dynamic, or heterogeneous supramolecular assemblies that are often challenging to crystallize. americanpeptidesociety.org For instance, the interaction of highly charged polysaccharides like sucrose octasulfate with proteins can lead to the formation of large, ordered assemblies. nih.gov While specific cryo-EM studies on this compound complexes are not yet prevalent in the literature, the technique holds immense promise for visualizing such structures. For example, cryo-EM has been successfully used to elucidate the structure of protein-glycosaminoglycan complexes, which share similarities in their highly charged nature with sucrose octasulfate. mdpi.com

The primary advantage of cryo-EM in this context is its ability to capture different conformational states of the complex, providing insights into the dynamic nature of the interactions. This is particularly relevant for flexible molecules like sucrose octasulfate and its potential to induce conformational changes in its binding partners.

Physicochemical Characterization in Solution

Understanding the behavior of this compound and its complexes in solution is crucial for a complete picture of its properties. Techniques such as analytical ultracentrifugation and light scattering provide valuable information on self-association, interaction stoichiometry, size, and aggregate formation.

Analytical ultracentrifugation (AUC) is a powerful method for studying the hydrodynamic properties of macromolecules and their interactions in solution. proteomics.com.auspringernature.com By subjecting a sample to a strong centrifugal field and monitoring its sedimentation behavior over time, AUC can provide information on molecular weight, shape, and the equilibrium and stoichiometry of interactions. beckman.com

There are two main types of AUC experiments: sedimentation velocity and sedimentation equilibrium. Sedimentation velocity experiments provide information on the distribution of sedimentation coefficients, which can reveal the presence of different species and their relative abundance. This is particularly useful for detecting self-association of this compound or the formation of complexes with proteins.

Sedimentation equilibrium experiments, on the other hand, allow the system to reach a state where sedimentation is balanced by diffusion, providing a direct measure of the molar mass of the species in solution. This can be used to accurately determine the stoichiometry of a protein-Octakis(triethylamine) Sucrose octasulfate complex.

Light scattering techniques, such as dynamic light scattering (DLS) and static light scattering (SLS), are valuable tools for measuring the size and determining the extent of aggregate formation in solutions of macromolecules. usp.org

Dynamic light scattering measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles in solution. From these fluctuations, the diffusion coefficient can be determined, and the hydrodynamic radius of the particles can be calculated using the Stokes-Einstein equation. DLS is particularly sensitive to the presence of large aggregates. nih.gov

Static light scattering, on the other hand, measures the time-averaged intensity of scattered light as a function of angle and concentration. This information can be used to determine the weight-averaged molecular weight of the particles in solution and the second virial coefficient, which provides a measure of the interactions between particles.

It is important to note that when performing light scattering analysis of sugar-based compounds like sucrose octasulfate, the presence of nanoparticulate impurities in the sugar raw materials can interfere with the measurements. nih.govmalvernpanalytical.com These impurities can lead to a persistent signal in the 100-200 nm range, which could be mistaken for aggregation of the compound of interest. malvernpanalytical.com Therefore, careful sample preparation, including filtration, is crucial for obtaining accurate results. nih.gov

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₃₅S₈ • 8(C₆H₁₅N) lgcstandards.com
Molecular Weight1792.33 g/mol
AppearanceWhite to Pale Beige Sticky Solid to Solid
SolubilitySparingly soluble in water, slightly soluble in methanol
Purity (by HPLC)>95%
Specific Rotation+20.8° (c = 1.4, Water) lgcstandards.com

This data is compiled from supplier information and public chemical databases.

Mechanistic Investigations of Octakis Triethylamine Sucrose Octasulfate Biological Interactions

Interactions with Coagulation Cascade Components

Octakis(triethylamine) sucrose (B13894) octasulfate, primarily through its active sucrose octasulfate (SOS) anion, engages in significant interactions with components of the coagulation cascade, most notably thrombin. These interactions are characterized by specific binding events that modulate the enzyme's function.

Sucrose octasulfate binds directly to thrombin, a key serine protease in coagulation. nih.govnih.gov The binding affinity is significant, with a dissociation constant (Kd) measured at approximately 1.4 μM. nih.govnih.gov This affinity is comparable to that of the much larger polymeric heparin, despite SOS being about 15 times smaller. nih.gov

Thermodynamic analysis reveals that the interaction is driven by both ionic and non-ionic forces. nih.govnih.gov Notably, non-ionic interactions, such as hydrogen bonding, contribute more significantly to the binding of SOS to thrombin than they do for heparin. nih.govnih.gov This suggests that while electrostatic attraction to the positively charged exosite II is crucial, the specific stereochemistry of SOS allows for additional stabilizing contacts.

Table 1: Binding Parameters of Sucrose Octasulfate (SOS) with Human Thrombin
ParameterValueReference
Dissociation Constant (Kd)~1.4 μM nih.govnih.gov
Primary Binding SiteExosite II nih.govnih.gov
Key Thermodynamic ContributorsIonic interactions and a significant contribution from non-ionic (hydrogen bonding) interactions. nih.govnih.gov

While often used as a surrogate for heparin, sucrose octasulfate modulates thrombin activity through distinct chemical and structural mechanisms. nih.gov A primary difference lies in their effect on thrombin's oligomeric state. Analytical ultracentrifugation shows that in the presence of SOS, both bovine and human thrombin remain as monomers in solution. nih.govnih.gov This is in stark contrast to heparin, which induces the formation of thrombin dimers. nih.govnih.gov

Furthermore, the stoichiometry of their complexes differs. X-ray crystallography reveals that two molecules of SOS bind to the exosite II regions of a thrombin dimer in the crystal structure, whereas heparin forms a 1:2 complex with a different monomer association. nih.gov Functionally, SOS acts as a selective accelerator of thrombin inactivation by heparin cofactor II (HCII), increasing the rate by approximately 2000-fold, but it does not accelerate inactivation by antithrombin (AT). nih.gov This selectivity distinguishes it from heparin, which can utilize both cofactors.

Table 2: Comparative Analysis of Thrombin Interaction
FeatureSucrose Octasulfate (SOS)HeparinReference
Binding Affinity (Kd)~1.4 μMComparable to SOS nih.govnih.gov
Effect on Thrombin OligomerizationMaintains monomeric state in solutionInduces dimerization nih.govnih.gov
Binding Stoichiometry (Crystal Structure)Two SOS molecules per thrombin dimer1:2 Heparin:Thrombin complex nih.gov
Cofactor SelectivitySelectively accelerates inactivation by Heparin Cofactor II (HCII)Accelerates inactivation by both Antithrombin (AT) and HCII nih.gov

The binding of sucrose octasulfate to thrombin's exosite II induces an allosteric effect that inhibits the enzyme's catalytic activity. nih.govnih.gov This inhibition is characterized by high potency but low efficacy. nih.govnih.gov Even at saturating concentrations, SOS only achieves a maximum inhibition of approximately 11%. nih.gov The interaction is competitive with low molecular weight heparin (LMWH), as the presence of LMWH increases the concentration of SOS required to achieve 50% of its maximal inhibition (IC50), further confirming their shared binding region on exosite II. nih.gov The molecular mechanism involves SOS binding to the positively charged exosite II, which remotely alters the conformation or dynamics of the active site, thereby reducing its catalytic efficiency without completely blocking it. nih.govnih.gov

Modulation of Growth Factor Biology

Octakis(triethylamine) sucrose octasulfate also interacts with key growth factors and their receptors, influencing cellular processes such as proliferation and migration.

Sucrose octasulfate demonstrates a significant ability to modulate the activity of Fibroblast Growth Factor-2 (FGF-2), a potent heparin-binding growth factor involved in angiogenesis and tumor growth. nih.govnih.gov SOS potently inhibits the binding of FGF-2 to endothelial cells and is capable of displacing FGF-2 that is already bound to cell surface receptors. nih.govnih.govresearchgate.net

Structurally, SOS mimics the role of heparin in FGF signaling. nih.gov It induces the FGF-dependent dimerization of FGF receptors (FGFRs), which is a required step for signal activation. nih.govnih.gov Crystal structures of the FGF2-FGFR1-SOS complex show a symmetric assembly where SOS binds to both FGF2 and its receptor, thereby increasing the affinity between them and stabilizing the dimerized signaling complex. nih.gov Beyond the cell surface, SOS can also regulate the transport of FGF-2. Studies have shown that SOS facilitates the diffusion of FGF-2 through a model of a heparan sulfate-rich basement membrane, suggesting it may play a role in mobilizing and clearing growth factors from the extracellular matrix. nih.govnih.govresearchgate.net

Table 3: Regulatory Effects of Sucrose Octasulfate (SOS) on FGF-2 Biology
MechanismObserved EffectReference
Cell Surface BindingInhibits FGF-2 binding to endothelial cells and releases pre-bound FGF-2. nih.govnih.govresearchgate.net
Receptor DimerizationPromotes the formation of dimeric FGF2-FGFR1-SOS ternary complexes, mimicking heparin's role in signal activation. nih.gov
Extracellular TransportFacilitates the diffusion of FGF-2 through extracellular matrix models. nih.govnih.govresearchgate.net

Through its interaction with FGF-2, sucrose octasulfate regulates FGF-2-stimulated proliferation of endothelial cells in in vitro models. nih.govnih.gov The nature of this regulation is complex; by modulating the interaction between FGF-2 and its receptor, SOS can influence the downstream signaling that leads to cell proliferation. nih.govresearchgate.net Research indicates that high ratios of SOS to FGF-2 could potentially reduce receptor binding and alter the dynamics of the signaling pathway. nih.gov

Regulation of Growth Factor Availability within Extracellular Matrix Mimics

The extracellular matrix (ECM) plays a critical role in tissue homeostasis and repair by sequestering and presenting growth factors to cells. Heparan sulfate (B86663) proteoglycans (HSPGs), a key component of the ECM, bind to a variety of heparin-binding growth factors, thereby regulating their diffusion, stability, and interaction with their cognate receptors. As a highly sulfated molecule, sucrose octasulfate can act as a competitive inhibitor of HSPG-growth factor interactions, thereby modulating growth factor availability and activity.

Research has specifically investigated the effect of SOS on basic fibroblast growth factor (FGF-2), a potent mitogen involved in angiogenesis and tumor growth. Studies using in vitro models have demonstrated that SOS can potently inhibit the binding of FGF-2 to endothelial cells. nih.gov Furthermore, it has been shown to displace FGF-2 that is already bound to the cell surface. This action is attributed to its ability to compete with cell surface HSPGs for the heparin-binding site on the FGF-2 molecule.

Beyond inhibiting binding, SOS has been found to facilitate the transport of FGF-2 through ECM mimics. In experiments using Descemet's membrane, a heparan sulfate-rich basement membrane, the presence of SOS significantly increased the diffusion of FGF-2 across the membrane. nih.gov This suggests that by competing with the larger, immobile HSPGs within the matrix, the smaller, mobile SOS can effectively act as a carrier, enhancing the clearance of the growth factor from the tissue microenvironment. This modulation of growth factor gradients and availability is a key mechanism by which this compound can influence physiological and pathological processes such as wound healing and tumor progression.

Effect of Sucrose Octasulfate (SOS) on FGF-2 ActivityMechanismReference
Inhibition of FGF-2 binding to cellsCompetitive binding to the heparin-binding site of FGF-2, preventing interaction with cell surface HSPGs. nih.gov
Release of pre-bound FGF-2Displacement of FGF-2 from cell surface HSPGs. nih.gov
Facilitated diffusion through ECMActing as a mobile competitor to immobile HSPGs, thereby increasing the transport of FGF-2. nih.gov

Anticoagulant and Anti-Platelet Aggregation Mechanisms (Molecular and Cellular)

This compound exhibits significant antithrombotic properties through its influence on both the coagulation cascade and platelet function.

The primary anticoagulant mechanism of sucrose octasulfate is through the potentiation of heparin cofactor II (HCII), a serine protease inhibitor (serpin) that specifically targets thrombin. Unlike antithrombin (AT), which is the primary target for heparin, HCII-mediated thrombin inhibition is significantly accelerated by sulfated polysaccharides. SOS has been shown to increase the rate of thrombin inactivation by HCII by approximately 2000-fold.

The mechanism is believed to involve a linked equilibrium model where SOS binds to both thrombin and HCII. This binding is thought to induce a conformational change in HCII, making its N-terminal region more accessible for interaction with thrombin's exosite I. This allosteric mechanism enhances the formation of a stable thrombin-HCII complex, leading to the rapid inactivation of thrombin.

In addition to its HCII-dependent activity, SOS has been observed to suppress thrombin generation in plasma through an HCII-independent pathway. This suggests an additional anticoagulant effect, possibly through the inhibition of prothrombin activation. By targeting thrombin, a central enzyme in the coagulation cascade that is responsible for the conversion of fibrinogen to fibrin, SOS effectively suppresses the formation of a stable thrombus. nih.gov

Anticoagulant Mechanism of Sucrose Octasulfate (SOS)Key Molecular InteractionsConsequence
HCII-Dependent PathwaySOS binds to thrombin and HCII, accelerating the formation of a thrombin-HCII complex.Rapid inactivation of thrombin.
HCII-Independent PathwayPotential inhibition of prothrombin activation.Reduced generation of thrombin.

Platelet aggregation is a critical step in thrombus formation, and its mitigation is a key aspect of antithrombotic therapy. The anti-platelet effects of this compound are primarily indirect, stemming from its potent inhibition of thrombin. Thrombin is one of the most powerful activators of platelets, inducing shape change, degranulation, and aggregation through the cleavage of protease-activated receptors (PARs) on the platelet surface. nih.gov By rapidly inactivating thrombin, SOS reduces the primary signal for platelet activation and recruitment to the site of injury.

While direct interaction with platelet receptors has not been extensively characterized for sucrose octasulfate itself, studies on other sulfated molecules, such as sulfatides, provide insight into potential additional mechanisms. Sulfatides, which are sulfated glycolipids found in platelet membranes, have been shown to inhibit platelet aggregation induced by collagen and thrombin in a dose-dependent manner when introduced exogenously. nih.govnih.gov This suggests that highly sulfated molecules can interfere with the protein-protein interactions necessary for platelet activation and aggregation. It is plausible that the highly anionic nature of the sucrose octasulfate molecule allows it to interact with and modulate the function of proteins on the platelet surface involved in adhesion and aggregation, although this remains an area for further investigation.

General Polyelectrolyte Behavior and Interactions with Biological Macromolecules

As a highly charged polyanion, this compound's biological interactions are largely governed by electrostatic forces. Its behavior is analogous to other biological polyelectrolytes like heparin and DNA.

The interaction between sucrose octasulfate and proteins is primarily driven by the electrostatic attraction between the negatively charged sulfate groups of SOS and positively charged residues (such as lysine and arginine) on the protein surface. Studies on the interaction of sulfated polysaccharides with proteins have shown that the presence of clusters of basic amino acids enhances binding affinity. frontiersin.org This is evident in its interaction with thrombin, where it binds to the anion-binding exosite II, a region rich in basic residues. nih.gov

The interaction with lipids, particularly those in cell membranes, is also governed by electrostatics. The negatively charged SOS can interact with positively charged lipid headgroups or with regions of net positive charge on the membrane surface. This can lead to the adsorption of the molecule onto the membrane, potentially altering membrane properties and the function of embedded proteins.

While specific studies on the interaction of sucrose octasulfate with nucleic acids are limited, the general principles of polyelectrolyte interactions suggest that a repulsive force would exist between the anionic SOS and the negatively charged phosphate backbone of DNA and RNA. However, in the presence of cationic bridging molecules, complex formation could potentially occur.

The electrostatic interactions that mediate the binding of sucrose octasulfate to biological macromolecules are sensitive to the ionic environment. An increase in ionic strength (salt concentration) of the surrounding medium leads to a shielding of the electrostatic charges on both the SOS molecule and its binding partners. This Debye screening effect weakens the electrostatic attraction, generally resulting in a decrease in binding affinity. This dependence on ionic strength is a hallmark of interactions driven by electrostatic forces.

The pH of the environment also plays a crucial role by altering the ionization state of the interacting molecules. For proteins, changes in pH can protonate or deprotonate acidic and basic amino acid residues, thereby changing the net charge and the distribution of charges on the protein surface. For the interaction to be favorable, the pH must be such that the protein binding site maintains a net positive charge to attract the anionic sucrose octasulfate. Consequently, the binding affinity of sucrose octasulfate to its protein targets is expected to be maximal within a specific pH range where the electrostatic complementarity is optimized.

Research on Octakis Triethylamine Sucrose Octasulfate in Biomedical Engineering and Drug Delivery Systems

Advanced Liposomal Formulations for Drug Encapsulation and Delivery

Octakis(triethylamine) sucrose (B13894) octasulfate, also known as triethylammonium (B8662869) sucrose octasulfate (TEA-SOS), has emerged as a significant compound in the development of advanced liposomal drug delivery systems. Its application has notably improved the encapsulation and retention of therapeutic agents, leading to more stable and effective drug formulations. This is particularly evident in the context of active loading methods, where a gradient of the salt is used to efficiently load drugs into liposomes.

Design and Optimization of Active Sucrose Octasulfate Triethylamine (B128534) Salt Gradient Loading Methods

The active gradient loading method utilizing triethylammonium sucrose octasulfate (TEA-SOS) is a sophisticated technique for encapsulating amphipathic weak base drugs into liposomes with high efficiency. dovepress.comresearchgate.net This method involves creating a concentration gradient of TEA-SOS between the interior and exterior of the liposome (B1194612). The liposomes are initially prepared with an entrapped TEA-SOS solution. nih.gov The exterior medium is then exchanged to create a gradient. When the drug, in its uncharged form, is added to the exterior of these liposomes, it diffuses across the lipid bilayer into the aqueous core. dovepress.com Inside the liposome, the uncharged drug becomes protonated and interacts with the polyanionic sucrose octasulfate, effectively trapping it within the vesicle. dovepress.comgoogleapis.com

The optimization of this loading method involves several factors, including the lipid composition of the liposomes, the drug-to-lipid ratio, and the concentration of the TEA-SOS gradient. dovepress.com For instance, the use of a sphingomyelin/cholesterol lipid composition has been investigated to enhance the stability of the liposomal formulation. dovepress.com Furthermore, varying the drug-to-lipid ratios can influence both the encapsulation efficiency and the in vivo performance of the liposomal drug. dovepress.com The process is designed to achieve high drug encapsulation, often exceeding 90%. researcher.life This active loading strategy is a significant advancement over passive loading techniques, which typically result in low encapsulation efficiencies. dovepress.comnih.gov

Mechanisms of Drug Precipitation and Retention within Liposomal Inner Compartments

The retention of drugs loaded into liposomes via the triethylammonium sucrose octasulfate (TEA-SOS) gradient method is attributed to the formation of a stable, precipitated complex within the liposome's aqueous core. nih.govmonash.edu Once the amphipathic weak base drug crosses the liposomal membrane and becomes protonated in the acidic interior, it forms an electrostatic complex with the highly anionic sucrose octasulfate. dovepress.com This interaction leads to the formation of a drug-sucrose octasulfate salt. googleapis.com

This newly formed salt can exist in a gelated or precipitated state inside the liposome. nih.govjustia.com Cryo-transmission electron microscopy has revealed the formation of bundled drug fibers within liposomes loaded using this method, indicating a condensed and organized state of the encapsulated drug. nih.gov This precipitation or gelation significantly reduces the concentration of free drug within the liposome, thereby minimizing the outward diffusion and leakage of the therapeutic agent. monash.edu The strong ionic interaction between the drug cation and the sucrose octasulfate anion is a key factor in this stable complexation. nih.gov The physical state of the encapsulated drug, whether it is in solution or has formed a precipitate, directly affects the drug release rate from the liposome. monash.edu

Impact on Liposomal Formulation Stability and Drug Encapsulation Efficiency In Vitro

The use of the triethylammonium sucrose octasulfate (TEA-SOS) gradient loading method has a profound positive impact on both the stability of liposomal formulations and the efficiency of drug encapsulation. dovepress.com Formulations prepared with this method consistently demonstrate high encapsulation efficiencies, often above 90%. researcher.life This high efficiency is a direct result of the active loading mechanism that effectively traps the drug inside the liposome. google.com

In terms of stability, the formation of the precipitated drug-sucrose octasulfate complex within the liposome's core contributes to a more stable formulation. dovepress.com This method has been shown to significantly decrease the degradation of encapsulated drugs during storage compared to other loading techniques. dovepress.com For example, a study on liposomal vincristine (B1662923) showed a significant reduction in drug degradation over 12 months when using the TEA-SOS method compared to a generic formulation. dovepress.com The stability of liposomes is also influenced by factors such as pH and storage temperature, with neutral pH generally being optimal for long-term stability. nih.gov

Below is an interactive data table summarizing the stability of a liposomal vincristine formulation using the TEA-SOS gradient method compared to a generic vincristine sulfate (B86663) liposome injection (GVM).

Time (Months)SRLV-2 (D/L ratio 1/5) Encapsulation Efficiency (%)GVM Encapsulation Efficiency (%)
098.297.5
197.895.1
397.192.3
696.5-
1295.3-

Data adapted from a study on the development of a stable single-vial liposomal formulation for vincristine. dovepress.com

Controlled Release Kinetics of Encapsulated Therapeutic Agents

Liposomal formulations utilizing the triethylammonium sucrose octasulfate (TEA-SOS) gradient method exhibit controlled and sustained release kinetics of the encapsulated drug. researcher.life The formation of a stable, often precipitated, drug-SOS complex within the liposome significantly slows down the release of the therapeutic agent. nih.govnih.gov This is in contrast to some other formulations where a more rapid "burst release" can occur. nih.gov

The rate of drug release is influenced by the chemical nature of the trapping agent and the resulting drug-to-lipid ratio. nih.gov Studies comparing different trapping agents have shown that liposomes prepared with sucrose octasulfate display a longer half-life in circulation and slower drug release compared to those using agents like ammonium (B1175870) sulfate. nih.govnih.gov This prolonged retention within the liposome allows for more of the drug to remain encapsulated as the liposomes accumulate in target tissues, such as tumors. nih.gov The ability to precisely control the release kinetics by manipulating the liposomal composition and the internal environment is a key advantage of this drug delivery system.

The following table illustrates the pharmacokinetic parameters of liposomal vinorelbine (B1196246) formulated with different trapping agents, highlighting the superior retention with TEA-SOS.

Trapping AgentCirculation Half-life (h)In Vivo Retention Half-life (t1/2, h)
Triethylammonium Sucrose Octasulfate9.427.2
Ammonium SulfateNot specifiedNot specified

Data adapted from a study on improved pharmacokinetics of a nanoliposomal vinorelbine. nih.gov

Surface Functionalization of Biomaterials and Medical Devices

The interaction between a biomaterial and the surrounding biological environment is largely dictated by its surface properties. nih.gov Surface functionalization is a crucial strategy to enhance the performance of medical devices and biomaterials by improving their biocompatibility and reducing adverse reactions such as non-specific protein adsorption. researchgate.netnih.gov

Strategies for Enhancing Biocompatibility and Reducing Non-Specific Protein Adsorption

A primary goal in the surface modification of biomaterials is to enhance biocompatibility, which involves minimizing undesirable interactions with biological components like proteins and cells. nih.gov Non-specific protein adsorption is often the initial event that can trigger a cascade of adverse reactions, including inflammation and thrombus formation. nih.gov Therefore, creating surfaces that resist protein adsorption is a key strategy for improving the biocompatibility of medical implants. frontiersin.org

Several techniques are employed to achieve this. One common approach is the grafting of hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), onto the biomaterial surface. frontiersin.org The presence of these polymer brushes creates a steric barrier that repels proteins. frontiersin.org Other methods include plasma treatment to introduce specific chemical functional groups (e.g., hydroxyl, carboxyl, amino) that can alter the surface energy and charge, thereby influencing protein interactions. nih.gov Modifying the surface topography at the micro- and nano-scale can also reduce the contact area available for protein binding and bacterial adhesion. frontiersin.org The ultimate aim of these strategies is to create a more "biologically friendly" interface that promotes the desired cellular interactions while preventing the unwanted adsorption of proteins. researchgate.netnih.gov

Tailoring Surfaces for Modulated Cell Adhesion and Growth

The application of Octakis(triethylamine) Sucrose octasulfate in tailoring surfaces for biomedical applications is an area of growing interest, drawing from the well-established principles of surface chemistry's influence on cellular behavior. The high degree of sulfation on the sucrose octasulfate molecule is a critical feature, mimicking the structure of natural glycosaminoglycans (GAGs) like heparin. nih.gov This structural similarity allows for the creation of surfaces with controlled negative charge densities, which can significantly modulate the adhesion and subsequent growth of cells.

When a biomaterial surface is coated with this compound, it presents a highly anionic interface. This charged surface can influence the adsorption of proteins from the surrounding biological fluid, such as fibronectin, which is a key mediator of cell adhesion. nih.gov The conformation and orientation of these adsorbed proteins are crucial for cell receptor binding and can either promote or inhibit cell attachment and spreading. By controlling the density of the sucrose octasulfate coating, researchers can create surfaces that range from cytophobic (cell-repelling) to cytophilic (cell-attracting), thereby guiding tissue formation and integration. nih.gov This capability is vital in tissue engineering and regenerative medicine, where directing cell behavior is fundamental to successful outcomes.

The table below illustrates the theoretical modulation of cellular responses based on surface modifications using sulfated compounds, a principle applicable to this compound.

Surface Modification ParameterSurface PropertyExpected Cellular ResponseRationale
Coating DensityLow Negative ChargeModerate Cell AdhesionMimics certain extracellular matrix environments, allowing for controlled cell attachment.
Coating DensityHigh Negative ChargeReduced Cell AdhesionHigh charge density can repel negatively charged cell membranes and alter protein adsorption, making the surface less conducive to attachment. nih.gov
Co-deposition with Growth FactorsBio-functionalizedEnhanced Cell ProliferationThe sulfate groups can bind and stabilize growth factors, presenting them to cells in a bioactive form to stimulate growth.
PatterningSpatially Defined ChemistryGuided Cell GrowthCreating micro-patterns of the compound on a surface can direct cells to grow in specific alignments, essential for tissues like nerve and muscle.

Integration with Other Nanotechnology Platforms

Fabrication and Characterization of Nanoparticle Conjugates

This compound, also known as Sucrose octasulfate triethylammonium salt (TEA-SOS or TASOS), has been successfully integrated into nanotechnology platforms, most notably in the fabrication of liposomal nanoparticles for drug delivery. googleapis.com The process leverages the unique chemical properties of TASOS to facilitate the efficient encapsulation of therapeutic agents.

The fabrication process typically begins with the preparation of the TASOS solution. This is often achieved by converting a salt form, such as sucrose octasulfate sodium, into its acidic form via ion exchange, followed by titration with triethylamine to a specific pH, generally between 5.5 and 6.0. Concurrently, a lipid mixture, for example containing DSPC, cholesterol, and a PEGylated lipid like MPEG2000-DSPE, is dissolved in a solvent such as ethanol. This lipid solution is then subjected to rotational evaporation to create a thin lipid film on the interior of the vessel.

The crucial step involves hydrating this lipid film with the prepared TASOS solution at an elevated temperature (e.g., 65°C). This hydration process leads to the self-assembly of lipids into multilamellar vesicles, which encapsulate the TASOS solution. These vesicles can then be downsized to form smaller, unilamellar nanoparticles through methods like extrusion. The encapsulated TASOS acts as an intraliposomal trapping agent, creating a gradient that drives the loading and stable retention of drug molecules, such as the chemotherapeutic irinotecan (B1672180). googleapis.com

Characterization of these nanoparticle conjugates is essential to ensure quality and consistency. A key parameter is the purity of the TASOS powder used in the process, with standards often requiring a purity of at least 96%. googleapis.comwipo.int

The following table summarizes the typical components and steps involved in the fabrication of these liposomal nanoparticles.

Fabrication StageComponent/ProcessPurposeReference
Aqueous Core Preparation Sucrose Octasulfate SaltStarting material for the trapping agent.
Ion Exchange ResinConverts the sodium salt to the acidic form.
TriethylamineTitrates the acidic solution to form the triethylammonium salt (TASOS) at a controlled pH.
Lipid Film Formation DSPC, Cholesterol, MPEG2000-DSPEStructural components of the liposome bilayer.
EthanolSolvent for lipids.
Rotational EvaporationRemoves the solvent to create a uniform thin lipid film.
Vesicle Formation Hydration with TASOS solutionSelf-assembly of the lipid film into liposomes encapsulating the TASOS solution.
Drug Loading Chemotherapeutic Agent (e.g., Irinotecan)Active pharmaceutical ingredient to be loaded into the liposomes. googleapis.com

Role in Sustained and Targeted Drug Delivery Beyond Liposomes

While the role of this compound is well-documented within liposomal systems, its potential extends to other nanotechnology platforms for sustained and targeted drug delivery. sciresjournals.comnih.gov In liposomes, its primary function is to act as an entrapment agent. The triethylammonium salt facilitates the formation of a stable, precipitated complex with the drug inside the liposome, which is crucial for controlling the drug's release and improving its stability and pharmacokinetic profile. googleapis.com This mechanism effectively turns the liposome into a reservoir that provides sustained release of the therapeutic agent.

The principles that make TASOS effective in liposomes could be adapted for other nanocarriers like polymeric nanoparticles, dendrimers, or solid lipid nanoparticles. nih.gov These platforms are often designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, a strategy that enhances targeted therapy. sciresjournals.com The highly anionic nature of sucrose octasulfate could be leveraged to form nanoparticle-drug conjugates through electrostatic interactions. For instance, a cationic drug could be complexed with TASOS and then incorporated into the core of a polymeric nanoparticle. This would serve a dual purpose: aiding in drug loading and modulating its release profile once the nanoparticle reaches its target site.

Furthermore, the GAG-mimetic nature of sucrose octasulfate could be used to functionalize the surface of nanoparticles. Such a surface coating could potentially reduce non-specific protein adsorption, prolonging circulation time, or be used to target specific cell surface receptors that interact with sulfated polysaccharides. Nanotechnology-based systems offer precise control over drug release, which can be tailored to the physiological conditions of the target environment, thereby improving therapeutic outcomes and minimizing systemic side effects. nih.gov

The table below contrasts the established role of TASOS in liposomes with its potential applications in other nanodelivery systems.

Nanotechnology PlatformRole of this compoundMechanism of ActionTherapeutic Goal
Liposomes (Established) Internal Trapping AgentForms a stable, precipitated complex with the encapsulated drug, creating a concentration gradient that enhances loading and retention. googleapis.comSustained release of the drug, improved stability, and favorable pharmacokinetics. googleapis.com
Polymeric Nanoparticles (Potential) Drug Complexing Agent / Core ComponentElectrostatic complexation with a cationic drug to improve loading efficiency and control release from the polymer matrix.Sustained and targeted delivery, leveraging the EPR effect for tumor accumulation. sciresjournals.com
Dendrimers (Potential) Surface Functionalization AgentCovalent or electrostatic attachment to the dendrimer surface to modify surface charge and biological interactions.Improved biocompatibility, prolonged circulation, and targeted delivery to specific cell types.
Solid Lipid Nanoparticles (Potential) Matrix-entrapped ComplexIncorporation of a TASOS-drug complex within the solid lipid matrix.Enhanced drug solubility, controlled release, and protection from enzymatic degradation. nih.gov

Preclinical Evaluation of Octakis Triethylamine Sucrose Octasulfate in in Vitro and Animal Models

In Vitro Cellular Efficacy and Biochemical Assessments

Evaluation of Anticancer Activity in Various Cell Lines

Currently, there is a lack of publicly available scientific literature detailing the intrinsic anticancer activity of Octakis(triethylamine) Sucrose (B13894) octasulfate as a standalone agent against various cancer cell lines. Research has primarily focused on its role as a component in advanced drug delivery systems, particularly in the formulation of nanoliposomes for established chemotherapeutic agents.

In such systems, Octakis(triethylamine) Sucrose octasulfate, also referred to as triethylammonium (B8662869) sucrose octasulfate (TEA-SOS), serves as a trapping agent. For instance, its inclusion in nanoliposomal formulations of irinotecan (B1672180) (CPT-11) has been shown to enhance the efficacy of CPT-11 in human breast (BT474) and colon (HT29) cancer xenograft models. However, this enhanced efficacy is attributed to the improved pharmacokinetics and stability of the encapsulated drug, rather than a direct cytotoxic effect of the this compound itself.

Further research is required to determine if this compound possesses any independent anticancer properties.

Protection of Drugs from Hydrolysis in Biological Mimics

This compound plays a crucial role in protecting encapsulated drugs from chemical degradation. In liposomal formulations of the anticancer drug CPT-11, the presence of triethylammonium sucrose octasulfate (TEA-SOS) within the liposome (B1194612) core helps to shield the drug from hydrolysis. This is significant because CPT-11 is susceptible to hydrolysis, which converts it into an inert carboxylate form, thereby rendering it ineffective. By creating a stable intraliposomal environment, this compound helps maintain the active form of the drug.

While the protective effect is well-documented in the context of drug delivery systems, specific quantitative data from in vitro studies in various biological mimics is not extensively detailed in the available literature. The primary evidence of this protective function comes from the improved stability and in vivo performance of the liposomal drug formulations containing this compound.

Cytoprotective Effects on Cellular Systems

The cytoprotective effects of this compound on various cellular systems have not been extensively investigated. However, the parent compound, sucrose octasulfate, in the form of its aluminum salt (sucralfate), is known for its cytoprotective properties in the gastrointestinal tract. Sucralfate is thought to work by forming a protective barrier over ulcerated areas, shielding them from acid and enzymes, and by stimulating the release of protective prostaglandins.

Additionally, studies on sucrose octasulfate (SOS) have indicated that it can stimulate the release of somatostatin (B550006) from gastric cells, which may contribute to its mucosal defense-enhancing effects. While these findings relate to the sucrose octasulfate anion, it is plausible that the triethylamine (B128534) salt could exhibit some cytoprotective activities, though specific research in this area is needed to confirm such effects.

Pharmacokinetic and Biodistribution Studies in Animal Models

Analysis of Systemic Exposure and Clearance in Rodent Models

In a study involving oral administration of radiolabeled sodium sucrose octasulfate to rats, it was found that the compound is absorbed. The majority of the administered dose was recovered in the gut and feces, with a smaller but significant portion being recovered in non-gut tissues and urine. This suggests that while oral bioavailability may be limited, systemic exposure does occur.

It is important to note that the pharmacokinetic profile of the triethylamine salt may differ from that of the sodium salt due to differences in their physicochemical properties.

Investigation of Tissue Distribution and Accumulation Patterns

Similar to the pharmacokinetic data, specific tissue distribution and accumulation studies for this compound are not widely reported. However, the study on radiolabeled sodium sucrose octasulfate in rats provided valuable information on the distribution of the sucrose octasulfate anion.

Following oral administration, radioactivity was detected in various non-gut tissues, including the lungs, liver, kidneys, and spleen. Notably, a significant accumulation of radioactivity was observed in the endothelium of the vena cava and aorta, with peak levels reached within 15 minutes of administration. This suggests a potential affinity of sucrose octasulfate for endothelial surfaces. Over a 24-hour period, a substantial portion of the administered radioactivity was excreted in the urine and feces.

The following table summarizes the tissue distribution findings for sodium sucrose octasulfate in rats:

Tissue/FluidPeak Radioactivity TimingObservations
Stomach6 minutesShows initial presence after oral administration.
Ileum60 minutesIndicates progression through the gastrointestinal tract.
Colon4 hoursFurther progression through the gastrointestinal tract.
Endothelium15 minutesSignificant accumulation, suggesting a high affinity.
Plasma20-240 minutesLower levels compared to the endothelium.
Non-gut Tissues (Lungs, Liver, Kidneys, Spleen)-Radioactivity was recovered, indicating systemic distribution.
Urine24 hoursA significant route of excretion.
Feces24 hoursA major route of excretion for the unabsorbed fraction.

Impact of Formulation Design on In Vivo Stability and Circulation Half-Life

The formulation of therapeutic agents plays a critical role in their stability and pharmacokinetic profile in vivo. The use of this compound, often referred to as triethylammonium sucrose octasulfate (TEA-SOS), as an intraliposomal trapping agent has been investigated to enhance the stability and circulation half-life of encapsulated drugs. This approach leverages the polyanionic nature of sucrose octasulfate to form stable complexes with drug molecules within liposomes, thereby preventing premature drug release.

In the development of nanoliposomal formulations for the anticancer drug vinorelbine (B1196246), various triethylammonium salts of polyanionic trapping agents were evaluated. Among these, sucrose octasulfate was instrumental in creating a highly stable formulation. Liposomes prepared using TEA-SOS to encapsulate vinorelbine demonstrated a significantly prolonged circulation half-life of 9.4 hours for the liposomal carrier itself. nih.gov The retention of vinorelbine within these nanoparticles in vivo was also markedly improved, with a half-life of 27.2 hours. nih.gov This enhanced stability is attributed to the formation of an electrostatically stabilized complex between the drug and the sucrose octasulfate within the liposome. The use of TEA-SOS allowed for high drug-to-phospholipid ratios, and the resulting formulations exhibited remarkable in vivo stability. nih.gov

Similarly, in the development of a more stable, ready-to-use liposomal formulation for vincristine (B1662923), the TEA-SOS gradient loading method was employed. This novel formulation demonstrated improved stability both in vitro and in vivo compared to a generic vincristine sulfate (B86663) liposome injection. The circulation half-life of vincristine in rats was extended in the TEA-SOS formulations. For instance, the half-life could be adjusted from 17.4 hours to 22.7 hours depending on the drug-to-lipid ratio, whereas the generic formulation had a half-life of only 11.1 hours. dovepress.com The increased drug retention within the liposomes contributed to a longer circulation time and higher systemic exposure. dovepress.com

Table 1: Impact of Formulation with Triethylammonium Sucrose Octasulfate on the Circulation Half-Life of Liposomal Drug Formulations in Rats

Drug Formulation Circulation Half-Life (t½)
Vincristine Generic Liposome 11.1 hours
Vincristine TEA-SOS Liposome (D/L ratio 1/10) 17.4 hours
Vincristine TEA-SOS Liposome (D/L ratio 1/2) 22.7 hours

Data sourced from a study on stable single-vial liposomal formulations for vincristine. dovepress.com

Efficacy Studies in Established Animal Disease Models

The enhanced stability and prolonged circulation of drugs formulated with this compound have been shown to translate into improved efficacy in various animal models of disease.

Anti-tumor Efficacy in Xenograft Models (e.g., Human Breast and Colon Cancer)

The application of triethylammonium sucrose octasulfate in liposomal drug delivery has demonstrated significant improvements in anti-tumor efficacy in xenograft models of human cancers. In a study involving a human colon carcinoma (HT-29) model, the efficacy of vinorelbine was considerably improved when it was stably encapsulated in liposomes using TEA-SOS. nih.gov Furthermore, a highly pegylated nanoliposomal vinorelbine formulation, also utilizing TEA-SOS, was shown to be highly active against human breast and lung tumor xenografts. nih.gov The improved in vivo stability of these formulations suggests that the encapsulated drug is retained long enough to accumulate in tumor tissues, thereby enhancing its therapeutic effect. nih.gov

Inhibition of Tumor Growth in Mouse Melanoma and Lung Carcinoma Models

While direct studies on the efficacy of this compound as a standalone agent in mouse melanoma and lung carcinoma models are not prevalent, its role in enhancing the efficacy of other chemotherapeutic agents is documented. For instance, in a murine colon carcinoma model (C-26), the stable encapsulation of vinorelbine in liposomes using TEA-SOS resulted in considerably improved efficacy. nih.gov This suggests that the enhanced pharmacokinetic properties conferred by the TEA-SOS formulation lead to better tumor growth inhibition.

Evaluation of Cardiovascular Disorder Models for Thrombosis and Platelet Aggregation

Currently, there is a lack of specific preclinical studies evaluating the direct effects of this compound in animal models of cardiovascular disorders such as thrombosis and platelet aggregation. The primary research focus for this compound has been within the field of oncology, specifically as a component in advanced drug delivery systems.

Computational and Theoretical Approaches to Octakis Triethylamine Sucrose Octasulfate Research

Molecular Modeling and Dynamics Simulations of Compound-Biomolecule Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and understand the dynamic interactions between molecules over time. These methods are crucial for studying how compounds like sucrose (B13894) octasulfate interact with biological targets such as proteins.

MD simulations have been effectively used to investigate the interactions between disaccharides, like sucrose, and proteins. For instance, atomistic MD simulations have been employed to compare the behavior of sucrose and trehalose with the protein lysozyme. Such studies reveal that sucrose can bind to more amino acid residues than trehalose, offering insights into the specificity of these interactions. These simulations can elucidate how the sugar molecule affects protein dynamics and hydration, which are key to its biological function. The general approach involves creating a simulation system containing the protein, the ligand (such as sucrose octasulfate), and solvent (typically water), and then applying force fields to calculate the trajectory of atoms over time. This allows researchers to observe binding events, conformational changes, and the stability of the compound-biomolecule complex.

A significant application of these techniques has been in understanding how sucrose octasulfate (SOS) interacts with fibroblast growth factors (FGFs) and their receptors (FGFRs). The crystal structure of the FGF2-FGFR1-SOS complex has been resolved, revealing a symmetric structure where SOS molecules play a critical role in stabilizing the dimer. oup.com Within this complex, SOS binds to both FGF and FGFR, thereby increasing the affinity between the growth factor and its receptor. oup.com Molecular modeling based on this crystal structure helps to visualize the specific atomic interactions, such as hydrogen bonds and electrostatic interactions, that govern the formation of this ternary complex. oup.com

Table 1: Key Findings from Molecular Modeling of Sucrose Octasulfate Interactions

Technique Biomolecule Target Key Findings
X-ray Crystallography & Molecular Modeling FGF2-FGFR1 SOS induces and stabilizes the dimerization of the FGF2-FGFR1 complex by binding to both the growth factor and its receptor. oup.com

| Molecular Dynamics (MD) Simulations | Lysozyme | Sucrose binds to a greater number of amino acid residues compared to other disaccharides, influencing protein dynamics and hydration. |

These modeling studies provide a structural basis for the biological activity of sucrose octasulfate, demonstrating how it can modulate cellular signaling pathways by facilitating protein-protein interactions. oup.com

Computational Chemistry for Understanding Electronic Structure and Reactivity

Computational chemistry, particularly quantum chemical methods, allows for a detailed investigation of a molecule's electronic structure, which governs its reactivity and properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the geometry, energy, and electronic properties of molecules like sulfated saccharides. researchgate.net

These quantum chemical approaches can precisely determine conformational angles and energies, which is particularly challenging for highly flexible and charged molecules like sucrose octasulfate. researchgate.net For example, studies on sulfated monosaccharides, the building blocks of SOS, have used DFT to analyze their geometry in different solvent environments. researchgate.net These calculations can reveal the preferred conformations of the sugar rings and the orientation of the bulky, negatively charged sulfate (B86663) groups. The distribution of electron density, calculated through these methods, is critical for understanding how the molecule will interact with positively charged regions on protein surfaces.

The dissociation of highly sulfated carbohydrates like sucrose octasulfate has been studied using various mass spectrometry techniques combined with computational analysis. Techniques such as electron capture dissociation (ECD), electron detachment dissociation (EDD), and infrared multiphoton dissociation (IRMPD) provide different fragmentation patterns. nih.gov Theoretical calculations help to interpret these patterns, suggesting different dissociation mechanisms based on whether the molecule is excited electronically or vibrationally. nih.gov This provides fundamental insights into the molecule's stability and the reactivity of its various chemical bonds.

Table 2: Application of Computational Chemistry Methods to Sulfated Saccharides

Method Focus of Study Key Insights
Density Functional Theory (DFT) Geometry of sulfated monosaccharides Provides precise conformational energies and angles, showing how sulfation affects the sugar's structure. researchgate.net
Ab initio Calculations Electronic properties Determines the distribution of electronic charge, crucial for predicting interaction sites with biomolecules. researchgate.net

| Mass Spectrometry Analysis (ECD, EDD, IRMPD) | Molecular fragmentation and stability | Reveals different dissociation pathways, providing information on the molecule's intrinsic chemical reactivity. nih.gov |

In Silico Prediction of Biological Activities and Binding Affinities

In silico methods are used to predict the biological activity and properties of molecules before they are synthesized or tested in the lab, saving significant time and resources. These approaches include molecular docking and quantitative structure-activity relationship (QSAR) models.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial step in computational drug discovery. These tools use a molecule's structure to predict its pharmacokinetic and toxicological properties. For a highly charged and large molecule like sucrose octasulfate, these predictions would be essential to estimate its likely behavior in a biological system.

Studies on sucrose derivatives have used in silico models to predict properties like sweetness, demonstrating the applicability of these methods to modified sugar molecules. nih.gov These models correlate structural features with biological responses, enabling the screening of large virtual libraries of compounds to identify promising candidates for further investigation. nih.gov

Data-Driven Approaches for Structure-Function Relationship Discovery

Data-driven approaches, primarily Quantitative Structure-Activity Relationship (QSAR) modeling, are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This allows researchers to identify the key molecular features that contribute to a specific function.

For sulfated polysaccharides, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, such as antiviral and antioxidant effects. oup.complos.org These studies have identified several key parameters that influence activity:

Molecular Weight : Higher molecular weight often correlates with increased antiviral activity, up to a certain threshold. oup.com

Degree of Sulfation : The density of sulfate groups is critical. An optimal number of sulfate groups per monosaccharide unit often leads to the best biological activity. oup.com

Position of Sulfate Groups : The specific location of the sulfate groups on the sugar rings can significantly impact the interaction with biological targets.

Monosaccharide Composition : In heteropolysaccharides, the type of sugar units also plays a crucial role in determining activity. plos.org

QSAR models are developed by calculating a set of molecular descriptors (numerical representations of a molecule's properties) for a series of compounds and then using statistical methods, like multiple linear regression or machine learning algorithms, to correlate these descriptors with measured biological activity. wikipedia.orgplos.org For example, QSAR models for the antioxidant activity of polysaccharides have identified that the presence of specific monosaccharides like arabinose and galacturonic acid can be critical determinants of activity. plos.org

Table 3: Key Molecular Descriptors in QSAR for Sulfated Polysaccharides

Descriptor Influence on Biological Activity
Molecular Weight Higher molecular weight can enhance activity. oup.com
Sulfate Content A high degree of sulfation is often linked to potent bioactivity. nih.gov
Uronic Acid Content Can have a significant effect on antioxidant properties. plos.org

These data-driven approaches provide valuable predictive models and help elucidate the complex structure-function relationships of molecules like Octakis(triethylamine) Sucrose octasulfate, guiding the design of new derivatives with enhanced or specific biological activities.

Future Perspectives and Emerging Research Avenues for Octakis Triethylamine Sucrose Octasulfate

Exploration of New Therapeutic Modalities and Biomedical Applications

The therapeutic potential of sucrose (B13894) octasulfate and its derivatives is an active area of investigation. While the parent compound, sucrose octasulfate, has been primarily studied for its role in wound healing, the triethylamine (B128534) salt is being explored for more complex biomedical applications, particularly in advanced drug delivery systems.

Wound Healing: The foundational research on sucrose octasulfate has demonstrated its efficacy in promoting the healing of chronic wounds. nih.gov Clinical trials have shown that dressings impregnated with sucrose octasulfate can significantly improve wound closure in difficult-to-heal ulcers, such as neuroischemic diabetic foot ulcers. nih.govnih.govdiabetesfeetaustralia.orgkcl.ac.uk The mechanism is believed to involve the inhibition of matrix metalloproteinases (MMPs), which are often overactive in chronic wounds and can degrade the extracellular matrix, thereby impeding the healing process. diabetesfeetaustralia.org The EXPLORER trial, a multicenter, double-blind, randomized, controlled study, found that significantly more patients with neuroischemic diabetic foot ulcers experienced wound closure after 20 weeks with a sucrose octasulfate dressing compared to a control dressing (48% vs. 30%). diabetesfeetaustralia.orgkcl.ac.uk

Advanced Drug Delivery: A significant emerging application for Octakis(triethylamine) Sucrose octasulfate is its use as a drug trapping agent in liposomal nanoparticles. googleapis.com This salt, referred to as TEA-SOS, is instrumental in creating a stable intraliposomal environment for encapsulating therapeutic agents like the chemotherapy drug irinotecan (B1672180). Cryo-transmission electron micrographs have shown that TEA-SOS liposomes contain bundles of drug fibers, a formulation that protects the drug from metabolic conversion and hydrolysis while in circulation. Nanoliposomal formulations using TEA-SOS have demonstrated notably higher effectiveness in human breast and colon cancer xenograft models compared to the free drug.

Cardiovascular and Other Potential Applications: Beyond wound care and oncology, research suggests potential utility in treating cardiovascular disorders. Studies have highlighted its capacity to inhibit thrombus formation and mitigate platelet aggregation, indicating a possible role as an antithrombotic agent. Its nature as a chemically modified, anionic sugar derivative allows it to interact with a variety of biological components, opening the door for further exploration into its anti-inflammatory and other biomedical functions.

Therapeutic AreaApplicationKey Research Findings
Chronic Wounds Used in impregnated dressings for diabetic foot ulcers and venous leg ulcers. nih.govnih.govnih.govSignificantly improves wound closure rates compared to control dressings. diabetesfeetaustralia.orgkcl.ac.uk Reduces ulcer size and improves quality of life in patients with venous leg ulcers. nih.govnih.gov
Oncology Drug trapping agent in liposomal formulations for chemotherapy drugs (e.g., Irinotecan). Nanoliposomal CPT-11 with TEA-SOS showed higher efficacy than free CPT-11 in cancer xenograft models. Protects the encapsulated drug from metabolic degradation.
Cardiovascular Disease Investigated as a potential antithrombotic agent. Shows efficacy in inhibiting thrombus formation and reducing platelet aggregation in preclinical studies.

Development of Novel Analytical Techniques for Complex Biological Matrices

The unique properties of this compound also position it as a valuable tool in the development of new analytical methods. Its stable chemical characteristics and predictable behavior make it suitable for calibrating instruments and validating analytical procedures, ensuring accuracy and precision in measurements.

In separation sciences, the compound is particularly useful in ion-exchange chromatography. As a well-defined anionic compound, it aids in optimizing the separation conditions for other anionic chemicals, allowing for more efficient and reproducible results.

Future advancements in this area are likely to involve the integration of machine learning with established analytical tools. For instance, researchers have successfully coupled machine learning with tandem mass spectrometry to automate the characterization of complex chemical mixtures. labmanager.com This approach, which uses diagnostic gas-phase ion-molecule reactions, can more rapidly identify organic compounds. labmanager.com Applying such intelligent systems to analyze biological samples containing complex molecules like this compound could significantly enhance the speed and accuracy of drug metabolite identification and pharmacokinetic studies.

Analytical ApplicationRole of this compoundEmerging Advancements
Method Development Serves as a stable standard for the validation and calibration of analytical methods like chromatography and electrophoresis. Integration of AI to automate and improve the accuracy of analytical instrumentation.
Ion-Exchange Chromatography Used to fine-tune and improve the separation conditions for anionic compounds. Development of more selective and efficient ion-exchange resins and methodologies.
Mass Spectrometry Characterization of the compound and its metabolites in biological fluids.Coupling machine learning with tandem mass spectrometry to automate the identification of compounds in complex mixtures. labmanager.com

Advancements in Scalable Synthesis and Manufacturing Processes

The transition from laboratory-scale synthesis to scalable manufacturing is crucial for the broader application of this compound. Current synthesis methods often begin with a sodium or potassium salt of sucrose octasulfate.

A common laboratory-scale procedure involves the following steps:

Ion Exchange: An aqueous solution of sodium sucrose octasulfate is passed through a cation exchange resin to replace the sodium ions with hydrogen ions.

Titration: The resulting acidic sucrose octasulfate solution is then titrated with triethylamine until a pH of 5.5-6.0 is achieved, forming the triethylammonium (B8662869) salt solution (TEA-SOS).

While effective, this process yields an aqueous solution. For pharmaceutical applications, a stable, solid form is often preferred. Recent advancements have focused on developing a process to produce a high-purity powder. A patented process describes the concentration of the TEA-SOS solution, followed by its combination with an antisolvent such as 2-methyltetrahydrofuran (B130290) or tetrahydrofuran. googleapis.com This causes the precipitation of a white powder, which can be isolated with a purity of at least 96%. googleapis.com This method represents a significant step towards a more robust and scalable manufacturing process suitable for GMP (Good Manufacturing Practice) production. The general synthesis of the parent compound, sucrose octasulfate, can be achieved using a pyridine/sulphur trioxide complex. researchgate.net

Process StageDescriptionKey Parameters / Reagents
Starting Material Sucrose octasulfate sodium or potassium salt. Sucrose, Pyridine/Sulphur Trioxide Complex. researchgate.net
Ion Exchange Replacement of sodium/potassium ions with hydrogen ions. Cation exchange resin.
Salt Formation Titration of the acidic solution to form the triethylammonium salt. Triethylamine; target pH 5.5-6.0.
Powder Precipitation (Scalable Process) Use of an antisolvent to precipitate the solid compound from a concentrated solution. googleapis.comAntisolvents: 2-methyltetrahydrofuran, Tetrahydrofuran. googleapis.com
Isolation Stirring, filtration, and drying to obtain a high-purity white powder. googleapis.comPurity target: ≥96%. googleapis.com

Integration with Artificial Intelligence and Machine Learning for Drug Design

De Novo Design and Optimization: AI models can be used for the de novo design of novel molecules with desired properties. nih.govcrimsonpublishers.com For a compound like sucrose octasulfate, AI could be used to design derivatives with enhanced biological activity, better solubility, or improved affinity for specific targets. By analyzing the structure-activity relationships of existing sulfated sugars, ML algorithms could predict novel structures with superior performance as drug-trapping agents in liposomes or as inhibitors of specific enzymes.

Predictive Modeling: A major application of AI in pharmaceutics is predicting the properties of compounds, thereby reducing the time and cost of experimental screening. nih.govcrimsonpublishers.com

Target Identification: AI can screen vast biological databases to identify new potential targets for this compound, moving beyond its current applications. nih.gov

Property Prediction: Tools like DeepTox can predict the potential toxicity of compounds, while other models can predict pharmacokinetic profiles. crimsonpublishers.com This would allow for the early-stage computational screening of new derivatives before committing to costly synthesis.

Formulation Optimization: For its role in drug delivery, ML models could predict the stability and drug-loading capacity of liposomal formulations containing different derivatives of sucrose octasulfate, optimizing the carrier for specific drugs. oxfordglobal.com

Synthesis and Process Optimization: AI can also be applied to manufacturing. Machine learning algorithms can analyze data from chemical reactions to predict yields and identify optimal synthesis conditions, leading to more efficient and scalable production processes. labmanager.com This could be particularly valuable for complex molecules like sucrose derivatives, where regioselectivity is a significant challenge. google.com

AI/ML Application AreaPotential Use for this compoundExamples of AI/ML Tools
Drug Discovery & Design Design of novel sucrose octasulfate derivatives with enhanced therapeutic properties. Identification of new biological targets.Generative Adversarial Networks (GANs) for molecular generation. crimsonpublishers.com Kernel-based methods for ranking gene targets. nih.gov
Predictive Analytics Prediction of bioactivity, toxicity, and pharmacokinetic profiles of new derivatives.DeepTox for toxicity prediction. crimsonpublishers.com Convolutional Neural Networks (CNNs) for structure-based bioactivity prediction. crimsonpublishers.com
Formulation Development Optimization of liposomal drug delivery systems by predicting stability and drug-entrapment efficiency.Machine learning models trained on experimental formulation data.
Manufacturing Optimization of synthesis pathways and reaction conditions for improved yield and scalability.Predictive ML models for reaction outcome and yield prediction.

Q & A

Q. What are the established synthesis protocols for octakis(triethylamine) sucrose octasulfate?

The synthesis typically involves ion-exchange reactions. A validated method for analogous salts (e.g., magnesium or potassium sucrose octasulfate) involves desalifying a parent salt (e.g., potassium sucrose octasulfate) using an ion-exchange column to isolate the acid form, followed by neutralization with triethylamine. For example, sucrose octasulfate in acid form (H8_8SOS) is reacted with triethylamine in aqueous solution under controlled pH and temperature, followed by precipitation and purification via organic solvents like ethanol .

Q. How is this compound characterized using HPLC?

High-performance liquid chromatography (HPLC) with a mobile phase containing ammonium sulfate (pH 3.5 adjusted with phosphoric acid) is commonly employed. The retention time of the compound is compared against a reference standard (e.g., potassium sucrose octasulfate) under isocratic conditions. System suitability tests ensure resolution between the analyte and impurities, with detection at 210 nm .

Q. What storage conditions are optimal for maintaining the stability of this compound?

The compound is hygroscopic and requires storage at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or degradation. Stability studies for related salts suggest protection from light and moisture to extend shelf life .

Advanced Research Questions

Q. How does this compound enhance liposomal drug encapsulation efficiency?

The polyanionic nature of sucrose octasulfate (SOS8^{8-}) forms stable complexes with cationic drugs via electrostatic interactions. When combined with triethylamine, the resulting pH gradient (due to triethylamine diffusion across lipid bilayers) drives active drug loading into liposomes. This method achieves high drug-to-phospholipid ratios (e.g., 1.36:1 for irinotecan) while maintaining colloidal stability .

Q. What methodologies compare the efficacy of this compound with other metal salts in wound healing models?

In vitro keratinocyte migration assays (e.g., Oris Cell Migration Assay) and gene expression profiling (e.g., qPCR for loricrin, Padi1, hBD2) are used to evaluate reparative properties. Comparative studies with magnesium or sodium salts involve dose-response analyses (e.g., 10–30 µM) under standardized cell culture conditions. In vivo models assess wound closure rates and histopathological markers .

Q. How does the polyanionic structure of this compound modulate matrix metalloproteinase (MMP) activity in chronic wounds?

SOS8^{8-} binds to MMPs (e.g., MMP-2, MMP-9) via sulfated glycosaminoglycan-mimetic interactions, inhibiting their proteolytic activity. This stabilizes the extracellular matrix and growth factors (e.g., TGF-β) in wound beds. Mechanistic studies use zymography and ELISA to quantify MMP inhibition in exudate samples from diabetic ulcers .

Q. What experimental designs are recommended for studying the compound’s role in stabilizing growth factors?

Co-incubation assays with growth factors (e.g., EGF, FGF) under simulated wound conditions (pH 5.5–7.4) evaluate stabilization efficacy. Size-exclusion chromatography and circular dichroism assess structural integrity, while cell proliferation assays (e.g., HaCaT keratinocytes) measure bioactivity retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.